3,5-Dibromo-2-iodobenzotrifluoride 3,5-Dibromo-2-iodobenzotrifluoride
Brand Name: Vulcanchem
CAS No.: 1027512-22-6
VCID: VC2816327
InChI: InChI=1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H
SMILES: C1=C(C=C(C(=C1C(F)(F)F)I)Br)Br
Molecular Formula: C7H2Br2F3I
Molecular Weight: 429.8 g/mol

3,5-Dibromo-2-iodobenzotrifluoride

CAS No.: 1027512-22-6

Cat. No.: VC2816327

Molecular Formula: C7H2Br2F3I

Molecular Weight: 429.8 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-2-iodobenzotrifluoride - 1027512-22-6

Specification

CAS No. 1027512-22-6
Molecular Formula C7H2Br2F3I
Molecular Weight 429.8 g/mol
IUPAC Name 1,5-dibromo-2-iodo-3-(trifluoromethyl)benzene
Standard InChI InChI=1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H
Standard InChI Key LCXCGSAPOMUSDJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(F)(F)F)I)Br)Br
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)I)Br)Br

Introduction

Chemical Identity and Structure

3,5-Dibromo-2-iodobenzotrifluoride is a halogenated aromatic compound with molecular formula C₇H₂Br₂F₃I and a molecular weight of 429.8 g/mol. Its IUPAC name is 1,5-dibromo-2-iodo-3-(trifluoromethyl)benzene . The molecule consists of a benzene ring with two bromine atoms at positions 3 and 5, an iodine atom at position 2, and a trifluoromethyl group at the CF₃ position.

Structural Identifiers

The compound can be identified through several standard chemical notations as shown in the table below:

Identifier TypeValue
CAS Number1027512-22-6
Molecular FormulaC₇H₂Br₂F₃I
Molecular Weight429.8 g/mol
InChIInChI=1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H
InChI KeyLCXCGSAPOMUSDJ-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1C(F)(F)F)I)Br)Br
PubChem CID46735229

Physical and Chemical Properties

The physical and chemical properties of 3,5-Dibromo-2-iodobenzotrifluoride determine its behavior in chemical reactions and its applications in various fields.

Physical Properties

The physical characteristics of this compound are summarized in the following table:

PropertyValueReference
Physical FormSolid
Molecular Weight429.8 g/mol
Boiling Point275.6±40.0 °C (Predicted)
Density2.422±0.06 g/cm³ (Predicted)
ColorPale yellow (inferred from similar compounds)-
SolubilitySlightly soluble in water

Chemical Properties

The chemical reactivity of 3,5-Dibromo-2-iodobenzotrifluoride is significantly influenced by its halogen substituents and trifluoromethyl group. The compound exhibits distinctive behaviors in various chemical environments:

  • The iodine atom at position 2 is typically more reactive than the bromine atoms in substitution reactions due to the weaker carbon-iodine bond.

  • The trifluoromethyl group (CF₃) functions as a strong electron-withdrawing group, affecting the electronic distribution within the aromatic ring and consequently influencing its reactivity.

  • The bromine atoms at positions 3 and 5 provide additional sites for selective functionalization in sequential chemical transformations.

Chemical Reactivity

The reactivity profile of 3,5-Dibromo-2-iodobenzotrifluoride makes it particularly valuable in organic synthesis.

Substitution Reactions

The compound undergoes various types of substitution reactions, including:

  • Nucleophilic Substitution: The electron-withdrawing effect of the trifluoromethyl group activates the aromatic ring toward nucleophilic attack, particularly at positions bearing halogen substituents.

  • Halogen Exchange: The halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.

Coupling Reactions

3,5-Dibromo-2-iodobenzotrifluoride is particularly useful in metal-catalyzed coupling reactions, which are essential tools in modern organic synthesis:

  • Palladium-Catalyzed Couplings: The compound can participate in various palladium-catalyzed transformations such as Suzuki, Sonogashira, and Negishi couplings, with the iodine typically being the most reactive site .

  • Sequential Functionalization: The differential reactivity of iodine versus bromine allows for selective reactions at specific positions, enabling the stepwise construction of complex molecules.

Fragmentation Reactions

Research on related compounds indicates that halogenated benzotrifluorides can undergo specific fragmentation patterns under certain conditions. This behavior has been studied in the context of mechanistic investigations and can provide insights into the reactivity of 3,5-Dibromo-2-iodobenzotrifluoride .

Applications in Research and Industry

3,5-Dibromo-2-iodobenzotrifluoride has several important applications across different fields.

Synthetic Intermediate

The compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly:

  • In the preparation of pharmaceutically active compounds, where the trifluoromethyl group can enhance metabolic stability and bioavailability.

  • As a precursor for specialty chemicals that require specific substitution patterns on aromatic rings.

  • In the development of advanced materials with unique electronic or optical properties.

SupplierProduct NumberQuantityPurityPrice (USD)Reference
TRCD44883350 mgNot specified$45
TRCD448833100 mgNot specified$60
AK ScientificY354925 g95%$1,626
AOBChem248301 g97%$68
AOBChem2483010 g97%$416
ChemShuttle173312Not specified95%Not provided

This price variation reflects the specialized nature of the compound and its production challenges. It should be noted that these prices were reported in the literature from 2021-2023 and may have changed since then .

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